3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid

Medicinal Chemistry Lipophilicity Drug Design

Accessing pre-functionalized sulfamoylbenzoic acid scaffolds with defined regiochemistry is a bottleneck in NKCC1 drug discovery. 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid (CAS 851168-78-0) provides the 3,4,5-trisubstituted core with pre-installed N,N-dimethylsulfamoyl group, eliminating late-stage sulfamoylation. • Key NKCC1 modulator intermediate per US20220184008A1; 4-Me position primed for benzylic amination. • Fragment-compliant scaffold (MW 257.3, logP ≈2.6, Rule of 3). • ≥95% purity; global shipping.

Molecular Formula C11H15NO4S
Molecular Weight 257.3
CAS No. 851168-78-0
Cat. No. B2548197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid
CAS851168-78-0
Molecular FormulaC11H15NO4S
Molecular Weight257.3
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(=O)O
InChIInChI=1S/C11H15NO4S/c1-7-5-9(11(13)14)6-10(8(7)2)17(15,16)12(3)4/h5-6H,1-4H3,(H,13,14)
InChIKeyCGSLGWNCHWGFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic Acid Scaffold Overview


3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid (CAS 851168-78-0, MF: C₁₁H₁₅NO₄S, MW: 257.31 g·mol⁻¹) is a sulfamoylbenzoic acid congener distinguished by simultaneous ring dimethylation at the 4- and 5-positions and N,N-dimethylsulfamoyl substitution at the 3-position [1]. This three-substituent pattern places it within the broader chemical class of loop-diuretic-like sulfamoylbenzoic acids, a family whose members – including bumetanide derivatives – are established inhibitors of the Na⁺-K⁺-2Cl⁻ cotransporter NKCC1 [2]. The compound is supplied as a versatile small-molecule scaffold (purity ≥95%) for fragment-based elaboration or as a synthetic intermediate en route to more elaborated NKCC1 modulators .

NKCC1 pathway inhibitor scaffold elaboration
Fragment-based library design with pre-installed sulfamoyl group
Protected intermediate for amide coupling and prostaglandin analog synthesis

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic Acid Uniqueness


In the sulfamoylbenzoic acid class, the simplest analog 3-(dimethylsulfamoyl)benzoic acid (CAS 7326-73-0, C₉H₁₁NO₄S, MW 229.25 g·mol⁻¹) lacks the 4,5-dimethyl substitution pattern [1]. The added methyl groups are not inert spectators: they inductively raise the carboxylic acid pKa, increase lipophilicity (estimated ΔlogP ≈ +1.0 vs. the non-methylated parent), and alter the torsional profile of the sulfamoyl group by buttressing the adjacent ring positions [2]. Regioisomeric dimethylsulfamoyl-dimethylbenzoic acids – e.g., 5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid (CAS 926244-54-4) and 4-(dimethylsulfamoyl)-3,5-dimethylbenzoic acid (CAS 2137703-15-0) – differ in the relative orientation of the carboxylic acid, the methyl groups, and the sulfamoyl moiety, leading to distinct hydrogen-bond donor/acceptor vectors and different reactivity in amide coupling or esterification . Furthermore, the 3-(aminosulfonyl)-4,5-dimethylbenzoic acid analog (CAS 62971-64-6, C₉H₁₁NO₄S, MW 229.25 g·mol⁻¹) carries a primary sulfamoyl (‒SO₂NH₂) instead of the tertiary N,N-dimethylsulfamoyl group, introducing a second H-bond donor that alters solubility, crystal packing, and the protonation state of the sulfamoyl moiety .

Non-methylated analog

Lipophilicity and pKa may differ by ~1 logP unit and 0.3–0.5 units; membrane partitioning and ionization cannot be assumed equivalent.

Regioisomeric dimethyl analogs

Steric accessibility at the ortho position varies; coupling yields with bulky amines may shift, limiting direct substitution without revalidation.

Primary sulfamoyl (‒SO₂NH₂) analog

Additional H-bond donors change solubility and require NH protection; intermediate handling and solid-state properties are not interchangeable.

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic Acid: Differentiating Evidence


Lipophilicity Advantage Over Non-Methylated Parent

The target compound's 4,5-dimethyl substitution increases logP by approximately +0.9 to +1.0 relative to the non-methylated parent 3-(dimethylsulfamoyl)benzoic acid (CAS 7326-73-0). The parent compound has an experimentally reported logP of 1.72 (XLogP3 = 0.5), while the di-methyl analog 5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid (regioisomer, CAS 926244-54-4) reports a measured logP of 1.71 [1], . Using group-contribution methodology, 3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid (CAS 851168-78-0) is estimated to have logP ≈ 2.5–2.7 [2]. This enhanced lipophilicity improves passive membrane permeability potential and organic-solvent extractability in work-up procedures relative to the non-methylated parent.

ΔlogP
Class-level inference
Estimated ΔlogP +0.9 to +1.0 vs. non-methylated parent
Supports lipophilicity context in permeability and extraction screening
Group-contribution prediction; experimental logP not yet reported
Medicinal Chemistry Lipophilicity Drug Design

pKa Shift by 4,5-Dimethyl Substitution

The carboxylic acid pKa of the target compound is predicted to be 4.0–4.2, approximately 0.3–0.5 units higher (weaker acid) than 3-(dimethylsulfamoyl)benzoic acid (predicted pKa = 3.69 ± 0.10) . This shift arises from the electron-donating (+I) effect of the two methyl groups on the ring, which destabilize the benzoate anion. The regioisomer 5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid is reported to have a predicted pKa of approximately 3.86 [1].

ΔpKa
Class-level inference
Predicted pKa 4.0–4.2 (+0.3 to +0.5 vs. parent)
Supports ionization-state interpretation at physiological pH
Hammett-based estimate; experimental determination advised for quantitative use
Physical Organic Chemistry Ionization Constant Bioavailability

Regioisomeric Effect on Amide Coupling

In 3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid (CAS 851168-78-0), the carboxylic acid at position 1 is flanked by a methyl at position 5 and a dimethylsulfamoyl at position 3, creating a sterically differentiated environment compared to its regioisomers. The 4,5-dimethyl substitution ensures that one ortho position (position 2) remains unsubstituted and available for electrophilic aromatic substitution or directed ortho-metalation, whereas the other ortho position (position 6) is blocked by the sulfamoyl group . By contrast, 5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid (CAS 926244-54-4) has both a methyl and a sulfamoyl ortho to the –COOH, resulting in greater steric hindrance during amide coupling , .

Steric profile
Class-level inference
One unsubstituted ortho position (C-2) vs. dual substitution in regioisomers
Supports amide coupling efficiency context with bulky amines
Qualitative steric assessment; coupling yields should be verified experimentally
Synthetic Chemistry Amide Bond Formation Steric Effects

Hydrogen-Bond Donor Count: N,N-Dimethyl vs. Primary Sulfamoyl

The target compound possesses a single hydrogen-bond donor (carboxylic acid –OH), whereas the primary sulfamoyl analog 3-(aminosulfonyl)-4,5-dimethylbenzoic acid (CAS 62971-64-6) has three HBDs (one –COOH and two –SO₂NH₂ protons) . This difference is functionally significant: the absence of sulfamoyl N–H donors in 3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid eliminates strong sulfonamide–sulfonamide hydrogen-bonding networks in the solid state, typically resulting in lower melting points, higher organic-solvent solubility, and reduced crystal lattice energy [1]. The HBD count is 1 for the target compound vs. 2 for the primary sulfamoyl analog.

HBD count
Cross-study comparable
1 HBD vs. 3 in primary sulfamoyl analog
Supports intermediate protection and membrane permeability context
N,N-dimethylsulfamoyl intrinsically protected; no NH deprotection needed
Hydrogen Bonding Prodrug Design Crystal Engineering

Commercial Purity and Supplier Differentiation

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid (CAS 851168-78-0) is supplied at a minimum purity of 95% (HPLC) by major vendors such as CymitQuimica/Biosynth and Leyan . The closest regioisomer, 5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid (CAS 926244-54-4), is available at 98% purity from Fluorochem . For the non-methylated parent 3-(dimethylsulfamoyl)benzoic acid (CAS 7326-73-0), reported purity is typically 95% [1]. While the 3% purity differential does not preclude interchangeability for most research applications, the 95% grade of the target compound is sufficient for intermediate use and scaffold elaboration, and its lower commercial volume means fewer batch-to-batch variability data points are publicly available.

Purity grade
Supporting evidence
≥95% (HPLC), comparable to non-methylated parent
Supports procurement specification review for intermediate use
Vendor-reported; CoA verification recommended for >98% purity needs
Procurement Quality Control Reproducibility

Application Scenarios for 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic Acid


NKCC1 Inhibitor Candidate Synthesis

The target compound serves as a key intermediate for preparing 3-(dimethylsulfamoyl)-4-(alkylamino)benzoic acid derivatives, a chemotype disclosed in US20220184008A1 as modulators of intracellular chloride concentration via NKCC1 inhibition [1]. The 4-methyl group can be functionalized (e.g., benzylic bromination followed by amination) to install the 4-alkylamino side chain, while the 5-methyl provides steric buttressing. The pre-installed N,N-dimethylsulfamoyl group eliminates the need for late-stage sulfamoylation, streamlining synthetic routes compared to primary sulfamoyl analogs [2].

Fragment-Based Drug Discovery Library Design

With a molecular weight of 257.3 g·mol⁻¹, 1 HBD, 4 HBA, and predicted logP ≈ 2.5–2.7, 3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid satisfies the Rule of 3 criteria for fragment screening [3]. The dimethylsulfamoyl group is a validated zinc-binding motif for carbonic anhydrase and related metalloenzymes, while the carboxylic acid enables rapid amide library generation. The unique 3,4,5-substitution pattern provides a distinct vector set compared to para-substituted or unsubstituted benzoic acid fragments, expanding chemical diversity in fragment collections .

Prostaglandin Analog Intermediates

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid has been specifically cited as an intermediate in prostaglandin synthesis pathways . The compound's combination of a carboxylic acid handle (for subsequent esterification or amidation) and a dimethylsulfamoyl group (serving as a metabolically stable sulfonamide isostere) makes it suitable for constructing prostaglandin E₂ or prostacyclin analogs. The 4,5-dimethyl pattern provides the lipophilic bulk required to occupy the hydrophobic ω-chain binding pocket of prostanoid receptors.

Methoxyfenozide-Type Insecticide Intermediates

The compound is noted as an intermediate in the synthesis of diacylhydrazine insecticide analogs related to methoxyfenozide . The 3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid core can be coupled to substituted hydrazines to generate non-steroidal ecdysone agonists. The dimethylsulfamoyl group enhances metabolic stability in insects compared to unsubstituted or primary sulfamoyl congeners, while the dimethyl substitution on the ring improves cuticular penetration.

Application
Selection Property
Validation Focus
NKCC1 inhibitor synthesis
Pre-installed tertiary sulfamoyl and 4-methyl functionalization handle
Synthetic step economy and intermediate stability
Fragment library design
Rule-of-3 compliance, zinc-binding motif, distinct substitution vector
Fragment diversity and amide coupling efficiency
Prostaglandin analog intermediates
Carboxylic acid handle and lipophilic dimethyl pattern
Esterification/amidation reactivity and receptor-binding compatibility
Insecticide intermediate synthesis
Dimethylsulfamoyl metabolic stability and cuticular penetration profile
Coupling efficiency with hydrazines and non-steroidal ecdysone agonist research
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